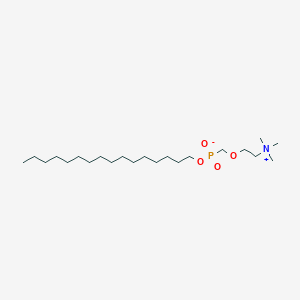
helioscopinolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
helioscopinolide B is a natural product found in Euphorbia micractina, Euphorbia calyptrata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Isolation and Chemical Structure
Helioscopinolide B, along with other helioscopinolides, was isolated from Euphorbia helioscopia L. Its stereostructure was elucidated based on spectral and chemical data and X-ray crystallographic analysis (Shizuri et al., 1983).
Identification in Cell Cultures
Helioscopinolide B was also identified in the cell cultures of Euphorbia calyptrata, alongside other new diterpenoids, suggesting its potential for synthesis in controlled environments (Crespi-Perellino et al., 1996).
Biological Activity Studies
- CNS Activity : Extracts from Euphorbia calyptrata containing helioscopinolides, including helioscopinolide B, were found to have significant activity on the central nervous system (CNS) (Speroni et al., 1991).
- Antitumor Activity : Helioscopinolide B, as part of a group of terpenoids, was evaluated for antineoplastic activity against various human cancer cell lines, including drug-resistant variants (Lage et al., 2010).
- Neurodegenerative Disease Research : Diterpenes from Euphorbia helioscopia, including helioscopinolide A and B, were found to suppress microglia activation, which is significant in neurodegenerative diseases (Wang et al., 2016).
Propiedades
Nombre del producto |
helioscopinolide B |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(3S,4aS,10aR,11aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
InChI |
InChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17+,20+/m1/s1 |
Clave InChI |
KZIADLALQLRZIQ-PANQXIRQSA-N |
SMILES isomérico |
CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CC[C@@H](C4(C)C)O)C |
SMILES canónico |
CC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C |
Sinónimos |
helioscopinolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)



![(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B1244878.png)








